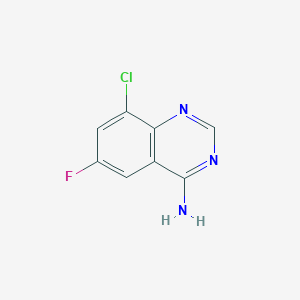
8-Chloro-6-fluoroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroquinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-5-chloro-3-fluorobenzonitrile with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a similar reagent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications .
化学反应分析
Types of Reactions: 8-Chloro-6-fluoroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazoline derivatives with altered oxidation states .
科学研究应用
Chemistry: In chemistry, 8-Chloro-6-fluoroquinazolin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable compound for various industrial applications .
作用机制
The mechanism of action of 8-Chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Receptors: It can bind to specific receptors on the cell surface, modulating their activity and leading to various biological effects.
相似化合物的比较
6-Fluoroquinazolin-4-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Chloroquinazolin-4-amine: Lacks the fluorine atom, which may alter its chemical properties and interactions with biological targets.
6-Chloro-8-fluoroquinazolin-4-amine: Similar structure but with different positioning of chlorine and fluorine atoms, leading to different reactivity and biological effects.
Uniqueness: 8-Chloro-6-fluoroquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination of halogens can enhance its reactivity and allow for the design of molecules with specific properties. The compound’s unique structure also enables it to interact with a wide range of biological targets, making it a valuable compound for various applications .
属性
分子式 |
C8H5ClFN3 |
|---|---|
分子量 |
197.60 g/mol |
IUPAC 名称 |
8-chloro-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-3H,(H2,11,12,13) |
InChI 键 |
ALMFSDISNXUEGX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=NC=N2)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
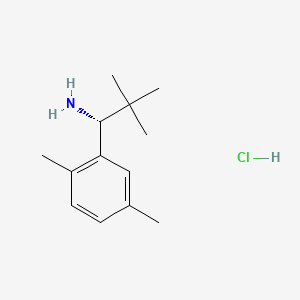

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
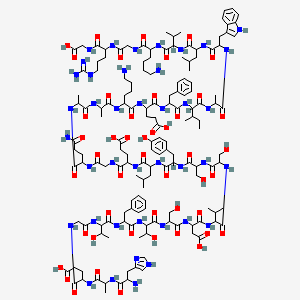

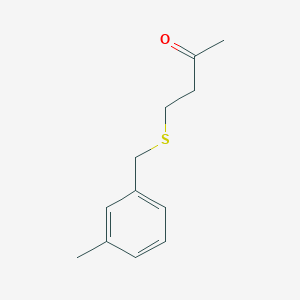
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
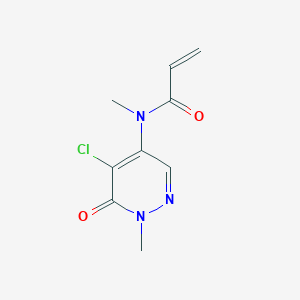
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)

